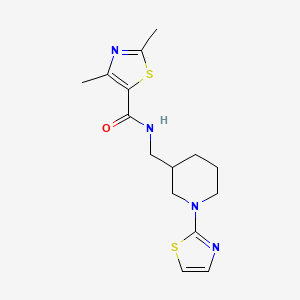
2,4-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Aplicaciones Científicas De Investigación
Antibacterial Activity
Thiazole derivatives, including the compound , have been shown to possess significant antibacterial properties. They have been tested against various bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli. The presence of the thiazole ring and its substituents contribute to the compound’s ability to inhibit bacterial growth, making it a potential candidate for developing new antibacterial agents .
Antifungal Activity
Similar to its antibacterial applications, this compound also exhibits antifungal activity. It has been found to be active against fungal strains like Aspergillus niger, Fusarium oxysporum, and Rhizopus oryzae. The efficacy of thiazole derivatives in combating fungal infections opens up avenues for research into antifungal drug development .
Anti-inflammatory Properties
The anti-inflammatory properties of thiazole derivatives are well-documented. These compounds can be designed to target specific inflammatory pathways, offering a promising approach to treat various inflammatory disorders. The structural flexibility of thiazole allows for the synthesis of derivatives that can be optimized for enhanced anti-inflammatory effects .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. This is particularly important in the field of cancer research, where these compounds can be used to design novel chemotherapeutic agents. Their ability to induce cytotoxic effects in cancer cells while sparing healthy cells is a key area of investigation .
Antiviral Applications
The compound’s structure also lends itself to antiviral applications. Thiazole derivatives have been shown to inhibit the replication of various viruses, making them potential candidates for antiviral drug development. Their mechanism of action often involves interfering with viral entry or replication processes .
Antidiabetic Potential
Research has indicated that thiazole derivatives can play a role in managing diabetes. They may exert effects on biological targets involved in glucose metabolism, offering a new approach to diabetes treatment. The exploration of thiazole-based compounds in antidiabetic therapy is an ongoing area of scientific inquiry .
Direcciones Futuras
Thiazoles have shown a wide range of biological activities, making them a promising scaffold for the development of new therapeutic agents . Future research could focus on the design and structure-activity relationship of bioactive molecules, including the synthesis of compounds with variable substituents on the thiazole ring .
Propiedades
IUPAC Name |
2,4-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c1-10-13(22-11(2)18-10)14(20)17-8-12-4-3-6-19(9-12)15-16-5-7-21-15/h5,7,12H,3-4,6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYOJTZNXJQJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

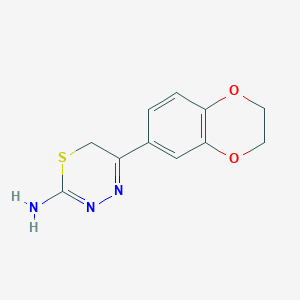


![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
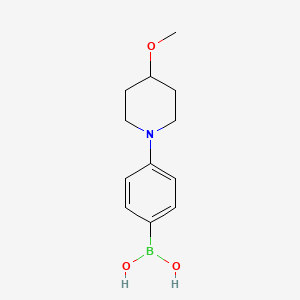
![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)
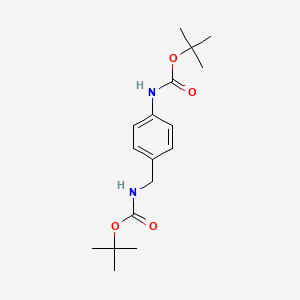
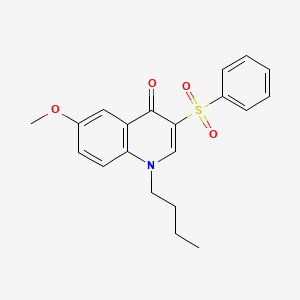
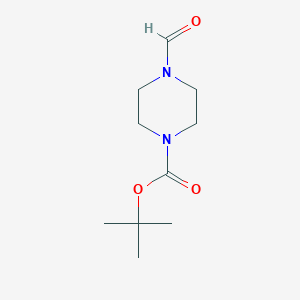

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2877322.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2877324.png)